Ethyl 2-(trifluoroacetyl)hexanoate
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Overview
Description
Ethyl 2-(trifluoroacetyl)hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound is notable for its trifluoroacetyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(trifluoroacetyl)hexanoate can be synthesized through a multi-step process involving the introduction of the trifluoroacetyl group to a hexanoate ester. One common method involves the reaction of ethyl hexanoate with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the reactants .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(trifluoroacetyl)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(trifluoroacetyl)hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is employed in studies involving enzyme inhibition and protein modification.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism by which ethyl 2-(trifluoroacetyl)hexanoate exerts its effects involves the interaction of the trifluoroacetyl group with various molecular targets. This group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved often include the disruption of normal metabolic processes, making the compound useful in studying enzyme kinetics and protein function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl trifluoroacetate
- Methyl trifluoroacetate
- Ethyl acetate
- Methyl butyrate
Uniqueness
Ethyl 2-(trifluoroacetyl)hexanoate is unique due to its specific combination of a hexanoate ester with a trifluoroacetyl group. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not present in simpler esters like ethyl acetate or methyl butyrate. The presence of the trifluoroacetyl group also enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex fluorinated compounds .
Properties
Molecular Formula |
C10H15F3O3 |
---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
ethyl 2-(2,2,2-trifluoroacetyl)hexanoate |
InChI |
InChI=1S/C10H15F3O3/c1-3-5-6-7(9(15)16-4-2)8(14)10(11,12)13/h7H,3-6H2,1-2H3 |
InChI Key |
PKJRABGROUDFHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C(F)(F)F)C(=O)OCC |
Origin of Product |
United States |
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